{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol
Description
The compound {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol is a heterocyclic derivative featuring a 1,3-benzodioxol ring fused with a dihydroisoxazole (oxazoline) moiety. Its structure includes a 6,7-dimethoxy-substituted benzodioxol group linked via a methylene bridge to the 5-position of a 4,5-dihydro-1,2-oxazole ring, with a hydroxymethyl group at the 3-position of the oxazole.
Key structural attributes include:
- 1,3-Benzodioxol core: Known for enhancing metabolic stability and binding affinity in CNS-targeting drugs.
- Dihydroisoxazole ring: Provides rigidity and influences pharmacokinetic properties such as solubility and bioavailability.
Properties
IUPAC Name |
[5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-17-12-8(3-10-5-9(6-16)15-21-10)4-11-13(14(12)18-2)20-7-19-11/h4,10,16H,3,5-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDVRMNQQQPLNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1CC3CC(=NO3)CO)OCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol typically involves multiple steps. One common approach is the condensation of 6,7-dimethoxy-1,3-benzodioxole with an appropriate oxazoline precursor under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs₂CO₃) and may require the use of solvents like toluene or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Scientific Research Applications
{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol involves its interaction with specific molecular targets. The benzodioxole ring may interact with enzymes or receptors, modulating their activity. The oxazoline moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues primarily differ in substituents on the benzodioxol ring, oxazole ring saturation, and functional groups. Below is a comparative analysis based on available evidence:
Key Findings:
Bioactivity Modulation via Substituents: The 6,7-dimethoxy groups on the benzodioxol ring in the target compound may enhance blood-brain barrier permeability compared to non-methoxy derivatives (e.g., 5-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-1,2-oxazole), which lack such substitutions . Chlorine substituents (e.g., in [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol) correlate with increased thermal stability but reduced aqueous solubility, as seen in safety data .
Functional Group Impact: Hydroxymethyl groups (as in the target compound) versus phenolic hydroxyl groups (e.g., 4-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]aminophenol) influence hydrogen-bonding networks, affecting both solubility and metabolic clearance rates .
Metabolic and Toxicological Profiles:
- The target compound’s metabolic pathway is hypothesized to involve demethylation of the 6,7-dimethoxy groups, based on analogous benzodioxol-containing metabolites (e.g., 6-{[3-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)prop-2-enoyl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid) reported in metabolomic studies .
- Acute toxicity data for structurally related compounds (e.g., LD₅₀ > 2000 mg/kg for [3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanol) suggest a favorable safety margin for the target compound, pending experimental validation .
Biological Activity
The compound {5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzodioxole moiety and an oxazoline ring. Its molecular formula is , with a molecular weight of approximately 319.34 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.34 g/mol |
| IUPAC Name | 5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act through:
Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions and signaling.
Receptor Modulation : It may bind to certain receptors, influencing downstream signaling pathways that regulate physiological responses.
Gene Expression Alteration : There is evidence suggesting that the compound can modulate gene expression levels, which could lead to changes in protein synthesis and cellular behavior.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at MIC 15.62 µg/mL | |
| Candida albicans | Inhibition at MIC 15.62 µg/mL | |
| Escherichia coli | Moderate inhibition |
Antitumor Activity
In a series of studies evaluating antitumor effects, the compound has shown promise against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HepG2 (liver cancer) | 12.5 | |
| MCF7 (breast cancer) | 10.0 | |
| A549 (lung cancer) | 15.0 |
These findings suggest that the compound may interfere with cancer cell proliferation and induce apoptosis.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study involving various bacterial strains, this compound demonstrated potent activity against Staphylococcus aureus and Candida albicans. The disk diffusion method revealed clear zones of inhibition at concentrations as low as 15.62 µg/mL.
Case Study 2: Antitumor Screening
A study was conducted to evaluate the antitumor potential of the compound on HepG2 cells. Results indicated a significant reduction in cell viability at an IC50 of 12.5 µM after 48 hours of treatment. This suggests that the compound may induce cytotoxic effects through mechanisms such as apoptosis or cell cycle arrest.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
